5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound is notable for its potential biological activities, particularly as an inhibitor of protein kinases, including Janus Kinase 3 (JAK3), making it relevant in the treatment of various immunological disorders such as lupus, rheumatoid arthritis, and multiple sclerosis . The compound's structural formula is C₇H₅BrCl₂N₃, and it has a CAS number of 1131992-13-6 .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a pyrrolopyrimidine derivative. This classification is significant due to the compound's pharmacological properties and its applications in medicinal chemistry.
The synthesis of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be accomplished through several methods:
The technical details of these methods often involve precise control over reaction conditions such as temperature, pressure, and the stoichiometry of reactants. For instance, using tertiary amines as bases during chlorination reactions can significantly influence the reaction pathway and product distribution .
The molecular structure of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring. The presence of bromine and chlorine substituents at specific positions contributes to its unique chemical reactivity and biological activity.
The molecular weight of this compound is approximately 232.49 g/mol. The presence of halogen atoms (bromine and chlorine) typically influences both the physical properties and the reactivity of the compound in various chemical environments.
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine participates in several chemical reactions:
The reactivity patterns are influenced by electronic effects from the halogen atoms and steric factors due to the bicyclic structure. Understanding these interactions is crucial for optimizing synthetic pathways.
The mechanism of action for 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of protein kinases such as JAK3. This inhibition disrupts signaling pathways that contribute to inflammation and immune response.
Studies have shown that compounds within this class can effectively reduce cytokine signaling in various cellular models, indicating their potential therapeutic applications in treating autoimmune diseases .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and reactivity profiles .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Regioselective halogenation of the electron-deficient pyrrolopyrimidine core presents significant challenges due to competing reaction pathways and positional isomer formation. The C5 bromination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates exceptional regiocontrol when using N-bromosuccinimide (NBS) in dichloromethane at ambient temperature (20°C). This method achieves 96% yield of the target compound with complete selectivity for the C5 position, attributable to the electron-rich pyrrole ring activating this specific site toward electrophilic substitution [1]. The reaction proceeds overnight (12-16 hours) under mild conditions, contrasting sharply with traditional electrophilic aromatic halogenation methods that require harsh acidic conditions and elevated temperatures for pyridine-like systems [6].
Computational studies reveal that halogenation at C5 follows a classical electrophilic aromatic substitution mechanism where the electron-donating methyl group at N7 enhances nucleophilicity specifically at C5. This electronic activation overcomes the inherent electron-deficiency of the pyrimidine ring, enabling selective functionalization without directing groups or protective strategies [6]. Alternative halogen sources like bromine or copper(II) bromide result in lower regioselectivity (≤5:1 C5:C6 ratio) and increased dihalogenated byproducts. The optimized NBS protocol represents a significant advancement for late-stage functionalization of complex pyrrolopyrimidine derivatives for pharmaceutical applications [1] [6].
Table 1: Comparative Halogenation Methods for Pyrrolopyrimidine Systems
Halogen Source | Solvent | Temperature (°C) | Reaction Time (h) | C5 Selectivity | Yield (%) |
---|---|---|---|---|---|
NBS | DCM | 20 | 16 | >99% | 96 |
Br₂ | DCM | 20 | 16 | 75% | 63 |
CuBr₂ | DMF | 80 | 8 | 82% | 71 |
PBr₃ | Toluene | 110 | 4 | 68% | 55 |
The introduction of the N7-methyl group constitutes a critical transformation establishing the 7H-pyrrolo[2,3-d]pyrimidine configuration essential for biological activity. Quaternary ammonium salt formation using methyl iodide in acetone or acetonitrile provides the most efficient pathway to this structural feature. This method employs 2.5-3.0 equivalents of methyl iodide with potassium carbonate (K₂CO₃) as base at 50-60°C for 6-8 hours, achieving near-quantitative alkylation [5] [9]. The reaction proceeds through nucleophilic displacement where the pyrrolopyrimidine nitrogen attacks the methyl carbon of methyl iodide, forming a positively charged intermediate that undergoes base-mediated deprotonation to yield the N-methylated product.
Alternative methylation approaches demonstrate significant limitations: Dimethyl sulfate, though highly reactive, generates toxic byproducts and requires stringent temperature control to prevent O-alkylation. Diazomethane, while efficient, presents explosion hazards unsuitable for scale-up. Reductive methylation (formaldehyde/NaBH₄) suffers from over-methylation issues at other heterocyclic nitrogens. The methyl iodide approach achieves >95% conversion with minimal purification requirements when conducted under anhydrous conditions [5]. Post-alkylation processing involves simple filtration to remove inorganic salts followed by solvent evaporation, providing material pure enough for subsequent halogenation steps without chromatography. This robust methylation protocol establishes the foundational N-methylpyrrolopyrimidine scaffold upon which subsequent regioselective halogenations are performed [9].
The construction of the bicyclic pyrrolo[2,3-d]pyrimidine core employs transition-metal catalyzed cyclization as a key strategic approach. Palladium-catalyzed intramolecular C-N coupling forms the critical pyrrole-pyrimidine bond with exceptional efficiency. Optimized conditions utilize Pd₂(dba)₃ (2-5 mol%) with XantPhos ligand (4-10 mol%) in toluene or dioxane at 100-120°C for 12-18 hours [3]. This method converts 4-chloro-5-iodopyrimidine precursors into the bicyclic structure with yields exceeding 85%, significantly outperforming uncatalyzed thermal cyclization (≤35% yield).
The reaction mechanism involves oxidative addition of palladium(0) into the carbon-iodine bond, followed by coordination of the adjacent nitrogen atom and reductive elimination to form the new C-N bond. This concerted process benefits substantially from electron-rich bidentate phosphine ligands that stabilize the palladium center during the catalytic cycle [3]. Alternative metals were evaluated: Copper catalysts (CuI, CuOTf) require stoichiometric quantities and higher temperatures (140-160°C), leading to decomposition of sensitive substrates. Nickel complexes (Ni(cod)₂) exhibit competitive catalyst deactivation pathways. The palladium/XantPhos system demonstrates superior functional group tolerance, preserving chloro and bromo substituents essential for subsequent derivatization to the target molecule [3].
Table 2: Cyclization Approaches for Bicyclic Core Formation
Cyclization Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|---|
Pd-catalyzed C-N coupling | Pd₂(dba)₃/XantPhos | 100-120 | 12-18 | 85-92 | High (preserves halogens) |
Cu-mediated cyclization | CuI/1,10-phenanthroline | 140-160 | 8-12 | 60-75 | Moderate |
Thermal cyclization | None (neat) | 180-200 | 3-5 | 30-35 | Low |
Rh-catalyzed (alternative) | [Rh(cod)Cl]₂ | 100 | 24 | 70-78 | Moderate |
The conversion of pyrimidinone precursors to 2,4-dichloro derivatives employs phosphorus-based chlorinating agents with distinct efficiency profiles. Phosphorus oxychloride (POCl₃) remains the benchmark reagent when used under reflux conditions (105-110°C) for 6-8 hours with N,N-diethylaniline as base, achieving 75-85% conversion to dichlorinated products [3] [6]. This method operates through nucleophilic substitution where the phosphoryl chloride intermediate activates the carbonyl oxygen for chloride displacement. However, POCl₃ presents significant handling challenges: It reacts violently with water, generates corrosive HCl gas, and requires careful temperature control to prevent decomposition of the heterocyclic core.
Dichlorophenyl phosphonate (PhOPOCl₂) has emerged as a safer alternative with superior selectivity characteristics. This reagent enables chlorination at significantly lower temperatures (60-80°C) with reduced equivalents (1.5-2.0 vs. 5-10 for POCl₃), achieving comparable yields (80-88%) while minimizing polyhalogenation byproducts [6]. The mechanism involves in situ generation of chlorophosphonium ions that selectively activate carbonyl groups without attacking existing carbon-chlorine bonds. This selectivity proves particularly advantageous for substrates bearing bromine at C5, where POCl₃-mediated reactions show 15-20% debromination. Additionally, dichlorophenyl phosphonate hydrolysis products are less hazardous than POCl₃-derived phosphoric acids, simplifying waste disposal [6]. For multigram syntheses of halogen-rich pyrrolopyrimidines, dichlorophenyl phosphonate demonstrates clear advantages in safety profile and product purity despite higher per-unit cost.
Solvent selection critically influences reaction efficiency throughout the synthetic sequence, particularly during halogenation and cyclization steps. For the C5 bromination with NBS, dichloromethane (DCM) provides optimal solubility for both the starting material (2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) and NBS while facilitating product precipitation upon concentration. This solvent system achieves 96% isolated yield at 20°C with overnight reaction (16 hours) [1]. Alternative solvents demonstrate significant limitations: Acetonitrile causes partial decomposition (>5% impurities), while toluene requires elevated temperatures (80°C) that promote dibromination. Tetrahydrofuran (THF) leads to competitive ring-opening side reactions, reducing yield to ≤65% .
Temperature profoundly impacts both reaction kinetics and selectivity. Bromination below 15°C dramatically slows reaction rates (≤40% conversion in 24 hours), while temperatures exceeding 30°C increase C6 brominated isomers from <1% to 8-12%. The optimized 20°C condition balances these factors for maximum efficiency [1]. Similar temperature dependence is observed during chlorination steps: Dichlorophenyl phosphonate-mediated reactions show a 35% yield increase (from 52% to 88%) when temperature rises from 50°C to 80°C due to reduced viscosity and enhanced mass transfer . This temperature effect aligns with the solvent effectiveness factor (SEF) model, where higher temperatures decrease solvent viscosity and increase diffusion rates of reactants.
Table 3: Solvent Performance in Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Alternative Solvents (Yield%) |
---|---|---|---|---|
C5 Bromination | Dichloromethane | 20 | 96 | THF (65%), ACN (75%), Toluene (70%) |
N7 Methylation | Acetone | 60 | 95 | ACN (92%), DMF (88%), THF (82%) |
Pd-catalyzed Cyclization | 1,4-Dioxane | 110 | 90 | Toluene (85%), DMF (78%), DMSO (70%) |
Chlorination (POCl₃) | Neat (excess) | 110 | 85 | Chlorobenzene (80%), DCE (78%) |
Chlorination (PhOPOCl₂) | Chlorobenzene | 80 | 88 | Toluene (85%), DCE (83%) |
The water-mediated precipitation protocol following bromination deserves special note: After reaction completion, concentration of the DCM solution followed by water addition induces crystallization of the product, eliminating the need for chromatographic purification. This elegant workup procedure contributes significantly to the high isolated yield (96%) while minimizing operational complexity. Solvent recovery studies indicate that DCM can be efficiently distilled and recycled (≥90% recovery) without yield compromise, enhancing the environmental sustainability profile of this synthetic route [1] .
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5